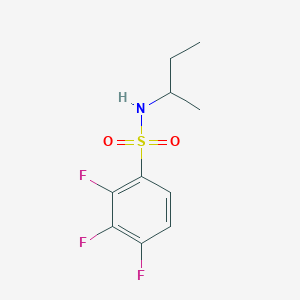
n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It features a trifluorobenzene ring substituted with a sec-butyl group and a sulfonamide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4-trifluorobenzenesulfonyl chloride and sec-butylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Procedure: The sec-butylamine is added dropwise to a solution of 2,3,4-trifluorobenzenesulfonyl chloride in the chosen solvent, with continuous stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
Workup: After the reaction is complete, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality compounds.
化学反応の分析
Types of Reactions:
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Oxidation and Reduction: The trifluorobenzene ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Substitution Reactions: The trifluorobenzene ring can also undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or alcohols.
科学的研究の応用
Chemistry:
Catalysis: n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: Sulfonamides are known for their antimicrobial properties, and this compound may exhibit similar activity against bacterial and fungal pathogens.
Drug Development: It can be explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The trifluorobenzene ring enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
- n-Butyl-2,3,4-trifluorobenzenesulfonamide
- sec-Butyl-2,3,4-trifluorobenzenesulfonamide
- tert-Butyl-2,3,4-trifluorobenzenesulfonamide
Comparison:
- n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to n-butyl, tert-butyl, and isobutyl analogs.
- The sec-butyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
特性
分子式 |
C10H12F3NO2S |
|---|---|
分子量 |
267.27 g/mol |
IUPAC名 |
N-butan-2-yl-2,3,4-trifluorobenzenesulfonamide |
InChI |
InChI=1S/C10H12F3NO2S/c1-3-6(2)14-17(15,16)8-5-4-7(11)9(12)10(8)13/h4-6,14H,3H2,1-2H3 |
InChIキー |
PNIOJSNFPHWQRT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NS(=O)(=O)C1=C(C(=C(C=C1)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


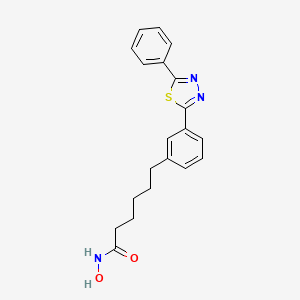
![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)
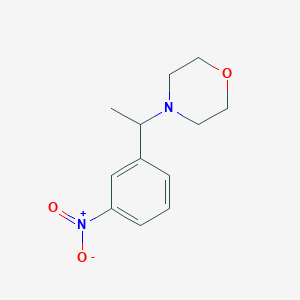

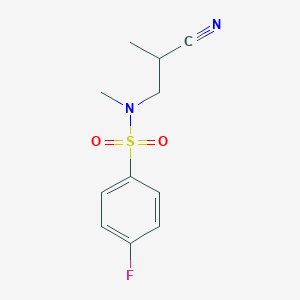

![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B14905655.png)
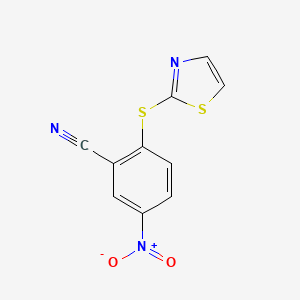
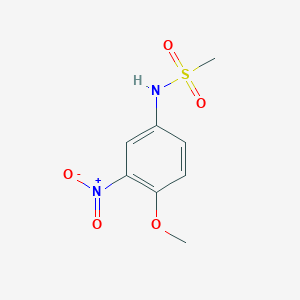
![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)
![Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905704.png)
![4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid](/img/structure/B14905708.png)

